3-Bromophenylboronic acid
Overview
Description
3-Bromophenylboronic acid is an organic compound with the molecular formula C6H6BBrO2. It is a derivative of phenylboronic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Scientific Research Applications
3-Bromophenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential in drug development, particularly in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Safety and Hazards
3-Bromophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
3-Bromophenylboronic acid is a versatile reactant involved in a variety of organic reactions . It doesn’t have a specific biological target but is used as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through several types of reactions, including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones . It also participates in enantioselective addition reactions .
Biochemical Pathways
This compound is primarily used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids . It also plays a role in the C-H functionalization of quinones .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, it is typically stored in a dry, dark place to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Bromophenylboronic acid is involved in several biochemical reactions. It is a reactant in oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids, and C-H functionalization of quinones .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in various organic reactions. In the Suzuki–Miyaura coupling reaction, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylboronic acid can be synthesized through various methods. One common method involves the reaction of 3-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran.
Reagents: 3-bromophenylmagnesium bromide, trimethyl borate, and water for hydrolysis.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Catalysts: Palladium-based catalysts for coupling reactions.
Purification: Crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
3-Bromophenylboronic acid undergoes various chemical reactions, including:
Oxidative Cross-Coupling: Involves the reaction with other aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Gold Salt Catalyzed Homocoupling: Produces symmetrical biaryl compounds.
1,4-Addition Reactions: Reacts with α,β-unsaturated ketones to form addition products.
Enantioselective Addition Reactions: Involves chiral catalysts to produce enantioselective products.
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, widely used in the synthesis of complex organic molecules
Common Reagents and Conditions:
Reagents: Palladium catalysts, gold salts, α,β-unsaturated ketones.
Major Products:
Biaryl Compounds: From oxidative cross-coupling and homocoupling.
Addition Products: From 1,4-addition reactions.
Enantioselective Products: From enantioselective addition reactions.
Comparison with Similar Compounds
3-Bromophenylboronic acid can be compared with other phenylboronic acids, such as:
4-Bromophenylboronic Acid: Similar structure but with the bromine atom at the fourth position.
2-Bromophenylboronic Acid: Bromine atom at the second position.
3-Iodophenylboronic Acid: Iodine atom instead of bromine at the third position.
Uniqueness:
Reactivity: The position of the bromine atom in this compound influences its reactivity and selectivity in coupling reactions.
Applications: Its specific reactivity makes it suitable for particular synthetic applications where other isomers may not be as effective
Properties
IUPAC Name |
(3-bromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSVCNPDKKSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370209 | |
Record name | 3-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-96-9 | |
Record name | 3-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the structure of 3-Bromophenylboronic acid determined using micro-powder X-ray diffraction?
A1: The structure of this compound was determined using a novel micro-powder X-ray diffraction technique. [] This method utilizes microgram quantities of the sample placed on nylon loops and exposed to synchrotron radiation with an image-plate detector. The diffraction pattern obtained is then analyzed using ab initio methods, including simulated annealing and parallel tempering. This allows researchers to elucidate the crystal structure even from small sample quantities. []
Q2: What unique structural features does this compound exhibit in its crystal form?
A2: this compound crystallizes in the monoclinic system with a space group of P2 1 /c. [] The crystal structure reveals sheets of individual this compound molecules linked together by an extensive network of hydrogen bonds. [] This hydrogen bonding contributes to the stability of the crystal lattice.
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